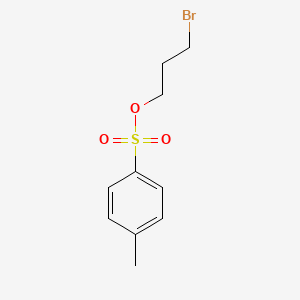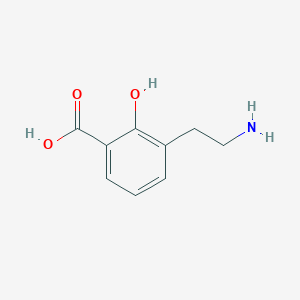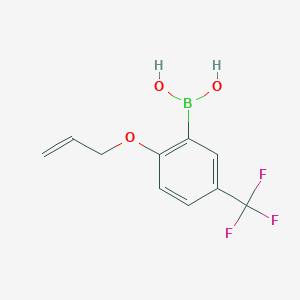
2-(Allyloxy)-5-(trifluoromethyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxy)-5-(trifluoromethyl)benzeneboronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an allyloxy group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-5-(trifluoromethyl)benzeneboronic acid typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with a suitable benzene derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Boronic Acid Formation: The boronic acid functional group is typically introduced through a borylation reaction, such as the Miyaura borylation, where a halogenated benzene derivative reacts with a boronic ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Allyloxy)-5-(trifluoromethyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form boronates or other reduced boron species.
Substitution: The allyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Phenolic derivatives or quinones.
Reduction: Boronate esters or borohydrides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Allyloxy)-5-(trifluoromethyl)benzeneboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors that interact with boronic acids.
Material Science: Utilized in the development of advanced materials, including polymers and sensors, due to its unique electronic properties.
Biological Research: Studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, leveraging its ability to deliver boron atoms to specific biological targets.
Wirkmechanismus
The mechanism of action of 2-(Allyloxy)-5-(trifluoromethyl)benzeneboronic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity.
Cross-Coupling Reactions: In organic synthesis, the boronic acid group participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with various electrophiles.
Boron Neutron Capture Therapy: In BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis and medicinal chemistry.
4-Chloro-2-(trifluoromethyl)benzeneboronic Acid: Similar in structure but with a chloro group instead of an allyloxy group, used in similar applications.
2-(Trifluoromethyl)benzeneboronic Acid: Lacks the allyloxy group, used in organic synthesis and material science.
Uniqueness
2-(Allyloxy)-5-(trifluoromethyl)benzeneboronic acid is unique due to the presence of both the allyloxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and selectivity, such as in the design of enzyme inhibitors or advanced materials.
Eigenschaften
CAS-Nummer |
1162257-32-0 |
|---|---|
Molekularformel |
C10H10BF3O3 |
Molekulargewicht |
245.99 g/mol |
IUPAC-Name |
[2-prop-2-enoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h2-4,6,15-16H,1,5H2 |
InChI-Schlüssel |
KSGKGCRMAZFFRP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCC=C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
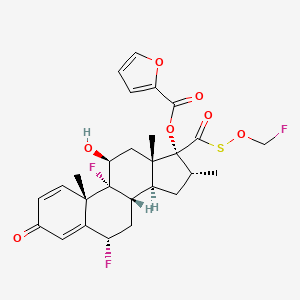
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
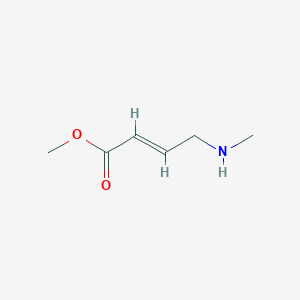
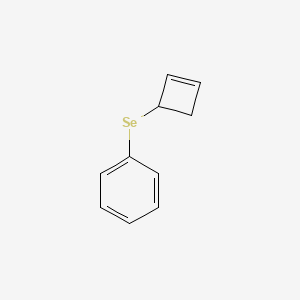
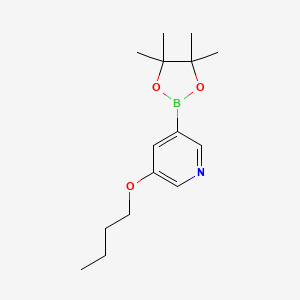
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
